Cas no 43156-11-2 (4-(4-bromophenoxy)-1,2-Benzenediamine)
4-(4-bromophenoxy)-1,2-Benzenediamine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-bromophenoxy)-1,2-Benzenediamine
- SY291718
- SCHEMBL11867589
- 4-(4-bromophenoxy)benzene-1,2-diamine
- MFCD27950753
- DA-22592
- 43156-11-2
-
- MDL: MFCD27950753
- Inchi: 1S/C12H11BrN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2
- InChI Key: DRJZHRFCQYNKGM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC1C=CC(=C(C=1)N)N
Computed Properties
- Exact Mass: 278.00548Da
- Monoisotopic Mass: 278.00548Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 61.3Ų
4-(4-bromophenoxy)-1,2-Benzenediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1198364-1g |
4-(4-Bromophenoxy)-1,2-benzenediamine |
43156-11-2 | 95% | 1g |
$990 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1198364-1g |
4-(4-Bromophenoxy)-1,2-benzenediamine |
43156-11-2 | 95% | 1g |
$990 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1198364-1g |
4-(4-Bromophenoxy)-1,2-benzenediamine |
43156-11-2 | 95% | 1g |
$990 | 2025-02-21 |
4-(4-bromophenoxy)-1,2-Benzenediamine Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 4-(4-bromophenoxy)-1,2-Benzenediamine
Recent Advances in the Study of 4-(4-bromophenoxy)-1,2-Benzenediamine (CAS: 43156-11-2)
The compound 4-(4-bromophenoxy)-1,2-Benzenediamine (CAS: 43156-11-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic diamine derivative is being explored for its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of biologically active molecules. Recent studies have focused on its unique chemical properties, reactivity, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and optimization strategies for 4-(4-bromophenoxy)-1,2-Benzenediamine. The researchers highlighted its role as a key intermediate in the synthesis of novel kinase inhibitors, which are of great interest in cancer therapy. The study demonstrated that modifications to the bromophenoxy moiety could significantly alter the compound's binding affinity to specific kinase targets.
In the area of material science, a team from MIT reported in Advanced Materials (2024) on the use of 4-(4-bromophenoxy)-1,2-Benzenediamine as a building block for conductive polymers with potential applications in biosensors. The compound's ability to form stable complexes with transition metals was particularly noted, opening new avenues for the development of electrochemical detection systems for biological molecules.
Pharmacological research has also examined the safety profile of this compound. A recent toxicological assessment published in Chemical Research in Toxicology (2024) provided detailed data on its metabolic pathways and potential hepatotoxicity. The study suggested that while the compound shows promise for therapeutic applications, careful consideration of dosage and formulation is necessary to mitigate potential side effects.
Looking forward, several research groups have indicated plans to explore the antimicrobial properties of 4-(4-bromophenoxy)-1,2-Benzenediamine derivatives, particularly against drug-resistant bacterial strains. Preliminary computational studies suggest that structural analogs of this compound may interact with bacterial efflux pumps, potentially overcoming resistance mechanisms.
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